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In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecula

methoxybenzoic acid emerges as a highly versatile and valuable substrate, particularly in the realm of transition metal-catalyzed cross-coupling rea

a unique combination of structural features: a highly reactive carbon-iodine bond, an ortho-directing methoxy group, and a carboxylic acid moiety that

handle for further functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, 

mechanistic insights into the application of this key intermediate in four major classes of cross-coupling reactions. The synthesis of biaryls, aryl-alkyne

fundamental to the creation of novel pharmaceuticals, agrochemicals, and advanced materials, making mastery of this substrate's reactivity a critical 

Core Principles: Understanding the Reactivity of a Multifunctional Arene
The success of any cross-coupling reaction hinges on a foundational understanding of the catalytic cycle and the electronic and steric influences of th

groups. Palladium-catalyzed reactions are workhorses of synthetic chemistry due to their functional group tolerance and high efficiency.[3][4] The gen

most cross-coupling reactions, involves three key steps: oxidative addition, a coupling step (like transmetalation or migratory insertion), and reductive
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Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The specific reactivity of 4-iodo-2-methoxybenzoic acid is dictated by:

The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive substrates for the i

to the Pd(0) center.[5][6] This high reactivity often allows for milder reaction conditions compared to analogous bromides or chlorides.

The Ortho-Methoxy Group: This electron-donating group increases the electron density of the aromatic ring, which can influence the rate of oxidativ

steric presence can influence the choice of ligand and the final conformation of the product.

The Meta-Carboxylic Acid Group: This moiety presents both a challenge and an opportunity. It can impact solubility and potentially coordinate with t

protocols, the presence of a base will deprotonate the acid to its carboxylate salt, which can alter its electronic effect and solubility. For certain sens
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as an ester may be advisable; however, its presence is often tolerated and provides a key site for subsequent derivatization, such as amide bond fo

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl linkages, a scaffold prevalent in pharmaceuticals.[2][7][8] The reaction co

an organoboron species, typically a boronic acid, offering high functional group tolerance and using reagents that are generally stable and environme

Protocol: Synthesis of 2'-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid
This protocol details the coupling of 4-iodo-2-methoxybenzoic acid with 4-methylphenylboronic acid.

Materials:

4-Iodo-2-methoxybenzoic acid

4-Methylphenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium Carbonate (K₂CO₃)

1,4-Dioxane

Deionized Water

Procedure:

Reaction Setup: In a round-bottom flask, combine 4-iodo-2-methoxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium ca

Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%).

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical as oxygen can oxidize and deactiva

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The aqueous phase is essential for dissolving the inorganic bas

formation of the active boronate species.

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically complete within 6-12 hours).

Workup: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~2-3 to protonate the product's carboxylic acid and quench e

aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced press

be purified by flash column chromatography or recrystallization.

Causality Behind Choices:

Base (K₂CO₃): The base is crucial for activating the boronic acid, converting it into a more nucleophilic boronate salt (R-B(OH)₃⁻), which is necessa

step.[8]

Catalyst [Pd(PPh₃)₄]: This is a stable, commercially available Pd(0) source that is highly effective for a wide range of Suzuki couplings.[11][12] The 

the palladium center and facilitate the elementary steps of the catalytic cycle.

Solvent System (Dioxane/H₂O): This biphasic system effectively dissolves both the organic substrates and the inorganic base, creating the necessa

to proceed efficiently.[12]

Data Summary: Typical Conditions for Suzuki Coupling of Aryl Iodides
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Coupling Partner Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%

Phenylboronic acid Pd(PPh₃)₄ (2-5) Na₂CO₃ (2.5) Toluene/EtOH/H₂O 90-100 >90

4-Methoxyphenylboronic

acid
Pd(OAc)₂/SPhos (2) K₃PO₄ (2.0) 1,4-Dioxane/H₂O 80-100 >85

3-Pyridinylboronic acid PdCl₂(dppf) (3) Cs₂CO₃ (2.0) DME/H₂O 90 >80

digraph "Suzuki_Workflow" {

graph [fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#20212

edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="1. Combine Reactants\n(Aryl Iodide, Boronic Acid, Base)", shape=Mdiamond, fillcolor="#4285F4", f

add_cat [label="2. Add Pd Catalyst\n[Pd(PPh₃)₄]"];

purge [label="3. Purge with N₂/Ar"];

add_solv [label="4. Add Degassed\nDioxane/Water"];

heat [label="5. Heat to 90°C\n(Monitor by TLC/LC-MS)"];

workup [label="6. Acidify & Extract\nwith Ethyl Acetate"];

purify [label="7. Purify\n(Chromatography)"];

end [label="Final Biaryl Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_cat -> purge -> add_solv -> heat -> workup -> purify -> end;

caption[label="Experimental workflow for Suzuki-Miyaura coupling.", shape=plaintext, fontname="Arial", fontsiz

}

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Note 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira reaction provides a powerful and direct route to construct carbon-carbon bonds between sp² and sp hybridized carbons.[13] It involv

terminal alkyne with an aryl or vinyl halide and is unique in its typical use of a dual-catalyst system comprising palladium and a copper(I) salt.[3][6][14

are valuable intermediates in the synthesis of natural products, polymers, and pharmaceuticals.[3]

Protocol: Synthesis of 4-(Phenylethynyl)-2-methoxybenzoic acid
This protocol describes the coupling of 4-iodo-2-methoxybenzoic acid with phenylacetylene.

Materials:

4-Iodo-2-methoxybenzoic acid

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

Copper(I) Iodide (CuI)

Triethylamine (Et₃N)

Tetrahydrofuran (THF), anhydrous
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Procedure:

Reaction Setup: To a dry, argon-flushed Schlenk flask, add 4-iodo-2-methoxybenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

Solvent and Reagents: Add anhydrous THF, followed by triethylamine (3.0 eq). The amine serves as both the base and a co-solvent.

Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirring mixture at room temperature.

Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-4 hours and can be monitored by TLC.

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts. Rin

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with dilute HCl and then brine. Dry the org

filter, and concentrate. Purify the crude product by flash chromatography.

Causality Behind Choices:

Dual Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[15] The palladium cycle is similar to that of other cross-coupli

is to react with the terminal alkyne (after deprotonation by the amine base) to form a copper(I) acetylide intermediate. This species then undergoes 

Pd(II)-aryl complex, which is more efficient than direct reaction of the alkyne with the palladium center.[15][16]

Amine Base (Et₃N): The amine has a dual function: it deprotonates the terminal alkyne, making it nucleophilic, and it scavenges the HI produced du

preventing side reactions.[14]

Anaerobic Conditions: It is crucial to exclude oxygen to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a com

catalyzed by the copper salt.[14]
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Caption: Interconnected catalytic cycles in Sonogashira coupling.

Application Note 3: Heck Reaction with Olefins
The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes, forming a new C-C bond at an sp² carbon.[17][18] It is particularly usefu

and cinnamates. The reaction typically requires elevated temperatures and a phosphine ligand to stabilize the palladium catalyst.[5][17]
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Protocol: Synthesis of 4-(2-Methoxycarbonyl-vinyl)-2-methoxybenzoic acid
This protocol details the coupling of 4-iodo-2-methoxybenzoic acid with methyl acrylate.

Materials:

4-Iodo-2-methoxybenzoic acid

Methyl acrylate

Palladium(II) Acetate [Pd(OAc)₂]

Tri(o-tolyl)phosphine [P(o-tol)₃]

Triethylamine (Et₃N)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

Catalyst Preparation: In an argon-flushed Schlenk tube, dissolve Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) in anhydrous DMF.

Reactant Addition: Add 4-iodo-2-methoxybenzoic acid (1.0 eq), followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. The reaction progress should be monitored by GC-MS or LC-MS and is typica

hours.

Workup: Cool the mixture to room temperature and dilute with water. Extract with diethyl ether or ethyl acetate (3x).

Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column c

substituted cinnamate derivative.

Causality Behind Choices:

Catalyst/Ligand: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky phosphine ligand, P(o-tol)₃, 

at high temperatures and promotes the desired reaction pathway.[5]

Base (Et₃N): In the Heck reaction, the base is not involved in transmetalation but is required to neutralize the hydriodic acid (HI) formed during the 

the Pd(0) catalyst from the H-Pd(II)-I intermediate.[17][19]

High Temperature: The migratory insertion of the alkene and the subsequent β-hydride elimination steps often require significant thermal energy to 

[5]

Data Summary: Typical Conditions for Heck Reactions of Aryl Iodides

Alkene Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%

Styrene Pd(OAc)₂ (1) NaOAc (2.0) DMF 120 >85

n-Butyl acrylate PdCl₂(PPh₃)₂ (2) Et₃N (2.0) Acetonitrile 100 >90

Cyclohexene Pd(OAc)₂/dppf (3) Cs₂CO₃ (2.0) Toluene 110 >70

Application Note 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of 

halides.[20][21] This reaction has revolutionized the synthesis of countless nitrogen-containing compounds in the pharmaceutical industry.[20][22] It is

of bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases.[23]
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Protocol: Synthesis of 2-Methoxy-4-(phenylamino)benzoic acid
This protocol describes the coupling of 4-iodo-2-methoxybenzoic acid with aniline.

Materials:

4-Iodo-2-methoxybenzoic acid

Aniline

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

Sodium tert-butoxide (NaOt-Bu)

Toluene, anhydrous

Procedure:

Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.5 mol%), and sodium tert-butoxide (1.4 eq) to a 

Reactant Addition: Add 4-iodo-2-methoxybenzoic acid (1.0 eq) and anhydrous toluene. Stir for 5 minutes.

Amine Addition: Add aniline (1.2 eq) via syringe.

Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction by LC-MS until the starting aryl iodide is consumed (typically 8-16 hou

Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chrom

Causality Behind Choices:

Ligand (Xantphos): The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are required to promote the final, often rate

elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[20][23]

Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the

intermediate.[21][23] Weaker bases are generally ineffective.

Catalyst [Pd₂(dba)₃]: This is a common and reliable air-stable Pd(0) source for Buchwald-Hartwig aminations.[23]
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Catalytic cycle of the Buchwald-Hartwig amination.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion
4-Iodo-2-methoxybenzoic acid stands as a powerful and adaptable building block for synthetic chemists. Its inherent reactivity, coupled with the stra

methoxy and carboxylic acid functional groups, provides a reliable platform for constructing diverse and complex molecular targets. By understanding

mechanisms and carefully selecting the appropriate catalysts, ligands, and bases as outlined in these protocols, researchers can effectively leverage 

discovery in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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